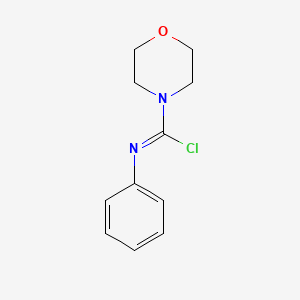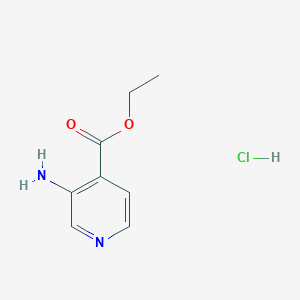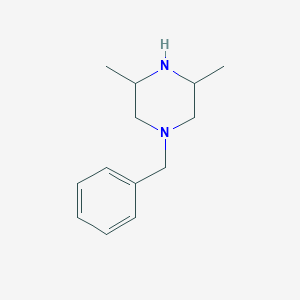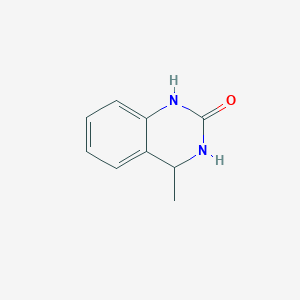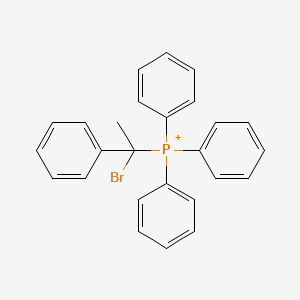
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane is an organophosphorus compound with the molecular formula C26H23BrP. It is a brominated phosphorane, characterized by the presence of a bromine atom attached to a phenylethyl group, which is further bonded to a triphenylphosphorane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-1-phenylethyl)(triphenyl)phosphorane typically involves the reaction of triphenylphosphine with a brominated phenylethyl compound. One common method is the reaction of triphenylphosphine with 1-bromo-1-phenylethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then subjected to rigorous purification processes to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines and other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted phosphoranes depending on the nucleophile used.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Reduced phosphines and other related compounds.
Aplicaciones Científicas De Investigación
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Bromo-1-phenylethyl)(triphenyl)phosphorane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the triphenylphosphorane moiety can engage in coordination with metal ions and other electrophiles. These interactions lead to the formation of new chemical bonds and the modulation of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dibromo(triphenyl)phosphorane: Another brominated phosphorane with two bromine atoms attached to the triphenylphosphorane moiety.
1,2-Bis(dibromo-diphenyl-phosphoranyl)ethane: A compound with two brominated phosphorane groups attached to an ethane backbone.
Uniqueness
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane is unique due to its specific structure, which combines a brominated phenylethyl group with a triphenylphosphorane moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
30537-10-1 |
|---|---|
Fórmula molecular |
C26H23Br2P |
Peso molecular |
526.2 g/mol |
Nombre IUPAC |
(1-bromo-1-phenylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H23BrP.BrH/c1-26(27,22-14-6-2-7-15-22)28(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1 |
Clave InChI |
HGYXCTGWCXZNNA-UHFFFAOYSA-M |
SMILES |
CC(C1=CC=CC=C1)([P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br |
SMILES canónico |
CC(C1=CC=CC=C1)([P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br.[Br-] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


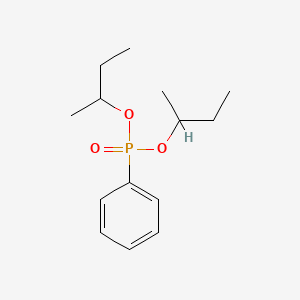


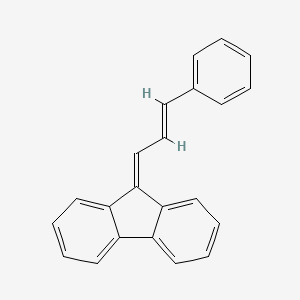

![2-[(4-Cyanophenyl)methanesulfonyl]acetic acid](/img/structure/B3370036.png)

![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3370047.png)

